1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

Physicochemical Properties Drug Design Solubility

This compound features a strategically positioned primary alcohol and aryl ketone, enabling unique ester/ether prodrug formation, polymer conjugation, and SAR modulation. Unlike simple alkyl analogs, its XLogP3 of 1.4 and TPSA of 46.5 Ų provide a superior balance of solubility and permeability. Ideal for medicinal chemistry and materials science, it offers a bifunctional reactivity profile unmatched by mono-functional acetophenones.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 181115-16-2
Cat. No. B124256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone
CAS181115-16-2
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)CCO)OC
InChIInChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3
InChIKeyPMUXAPWBDFLFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone (CAS 181115-16-2): Core Identity and Structural Context


1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone (CAS 181115-16-2), molecular formula C₁₁H₁₄O₃ and molecular weight 194.23 g/mol, is an acetophenone derivative characterized by a hydroxyethyl substituent at the 5-position and a methoxy group at the 2-position of the phenyl ring [1]. Its structure features an aromatic ketone core with functional groups that influence its physicochemical and potential biological properties. Key computed descriptors include an XLogP3 value of 1.4, a topological polar surface area (TPSA) of 46.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is typically encountered as a solid soluble in organic solvents such as dichloromethane, diethyl ether, and ethyl acetate, with predicted boiling point and density values available .

Why Generic Substitution of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone (CAS 181115-16-2) Is Not Advisable


While acetophenone derivatives constitute a large chemical class, substitution with a generic analog such as 2'-methoxyacetophenone (CAS 579-74-8) or 5-ethyl-2-methoxyacetophenone (CAS 29643-54-7) is not a straightforward replacement. The presence of the 5-(2-hydroxyethyl) group in CAS 181115-16-2 introduces a primary alcohol moiety that fundamentally alters its physicochemical profile. This results in an additional hydrogen bond donor, increased topological polar surface area, and a distinct logP value relative to non-hydroxylated or alkyl-substituted analogs [1]. These differences have direct implications for compound behavior in biological systems (e.g., permeability, solubility, metabolic stability) and its utility as a synthetic intermediate, where the hydroxyl group provides a unique handle for further derivatization (e.g., esterification, etherification, or oxidation) not possible with simple methyl or ethyl analogs . The quantitative evidence detailed below substantiates why this specific substitution pattern cannot be assumed to be functionally equivalent to its close structural relatives.

Quantitative Differentiation of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone (CAS 181115-16-2) from Closest Analogs


Hydrogen Bond Donor Capacity: CAS 181115-16-2 vs. Non-Hydroxylated Acetophenone Analogs

The target compound possesses a primary alcohol group, providing it with one hydrogen bond donor (HBD). In contrast, close analogs lacking this hydroxyl group, such as 1-(2-methoxyphenyl)ethanone (CAS 579-74-8) and 1-(5-ethyl-2-methoxyphenyl)ethanone (CAS 29643-54-7), have zero hydrogen bond donors [1]. The presence of a hydrogen bond donor can significantly improve aqueous solubility, alter membrane permeability, and create additional binding interactions with biological targets, making CAS 181115-16-2 a distinct chemical entity with potentially different pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties Drug Design Solubility

Polar Surface Area (PSA) Differentiation: CAS 181115-16-2 vs. Alkyl-Substituted Analogs

The topological polar surface area (TPSA) of CAS 181115-16-2 is 46.5 Ų [1]. While data for the direct ethyl analog (CAS 29643-54-7) is not universally standardized, its molecular formula (C₁₁H₁₄O₂) indicates the absence of the hydroxyl oxygen, resulting in a lower TPSA. For instance, 1-(2-methoxyphenyl)ethanone (CAS 579-74-8) has a TPSA of 26.3 Ų . The higher TPSA of the target compound (a difference of +20.2 Ų relative to the simple methoxy analog) is a key differentiator. A higher TPSA is generally associated with lower passive membrane permeability but can improve oral bioavailability through alternative transport mechanisms. This property is crucial for designing compounds with specific absorption, distribution, metabolism, and excretion (ADME) profiles.

Drug Likeness Membrane Permeability ADME

Lipophilicity (XLogP3) Contrast: Hydroxyethyl vs. Ethyl Substitution

The XLogP3 value, a measure of lipophilicity, is 1.4 for CAS 181115-16-2 [1]. While a direct experimental logP value for the 5-ethyl analog (CAS 29643-54-7) is not readily available, the replacement of a polar hydroxyethyl group (-CH₂CH₂OH) with a hydrophobic ethyl group (-CH₂CH₃) is a well-established structural modification that significantly increases lipophilicity. This class-level inference suggests the 5-ethyl analog would have a higher logP, potentially exceeding 2.0 [2]. The lower lipophilicity of the target compound, driven by its hydroxyl moiety, translates to enhanced aqueous solubility and a lower propensity for non-specific binding to plasma proteins and lipid membranes. This property is advantageous for achieving higher free drug concentrations and reducing off-target accumulation in fatty tissues.

Lipophilicity Metabolic Stability Drug Design

Optimal Procurement Scenarios for 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone (CAS 181115-16-2) Based on Quantitative Evidence


Synthetic Intermediate for Prodrug or Bioconjugate Development

The presence of a primary hydroxyl group in CAS 181115-16-2 provides a unique chemical handle for creating ester or ether prodrugs, or for linking to carrier molecules (e.g., polymers, antibodies) [1]. This feature is absent in simpler acetophenone analogs like 2'-methoxyacetophenone (CAS 579-74-8) or 5-ethyl-2-methoxyacetophenone (CAS 29643-54-7). The 46.5 Ų TPSA and single hydrogen bond donor also make it a more suitable scaffold for designing derivatives intended to modulate solubility and permeability in ways that alkyl-substituted analogs cannot [1].

Lead Optimization in Medicinal Chemistry for Improved Solubility and Reduced Lipophilicity

In medicinal chemistry campaigns where high lipophilicity (logP >2) is leading to poor solubility or high metabolic clearance, CAS 181115-16-2 represents a strategic alternative to more lipophilic ethyl or methyl-substituted acetophenones. Its XLogP3 of 1.4 [1] offers a quantitatively significant reduction in lipophilicity compared to predicted values for its 5-ethyl analog (CAS 29643-54-7) [2]. This makes it a preferred starting material or core scaffold for exploring structure-activity relationships (SAR) where modulating physicochemical properties is a primary objective.

Specialized Building Block for Functional Materials and Catalysis

The combination of an aryl ketone and a pendant primary alcohol in CAS 181115-16-2 makes it a versatile building block for synthesizing specialized ligands or functional materials [1]. The hydroxyl group can be used for covalent attachment to surfaces or polymers, while the ketone can participate in condensation reactions (e.g., forming imines, oximes, or hydrazones) or act as a directing group for metal-catalyzed C-H activation. This bifunctional reactivity profile is a key differentiator from mono-functional acetophenone analogs, justifying its selection for complex organic synthesis and materials science applications.

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